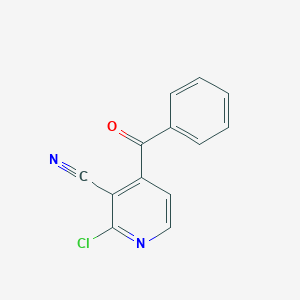

4-Benzoyl-2-chloronicotinonitrile

Beschreibung

4-Benzoyl-2-chloronicotinonitrile is a nicotinonitrile derivative characterized by a chlorine atom at position 2 and a benzoyl group at position 4 of the pyridine ring. Its molecular formula is C₁₃H₇ClN₂O, with a molecular weight of 242.66 g/mol. The benzoyl group (C₆H₅C=O) introduces strong electron-withdrawing effects, influencing both chemical reactivity and biological activity. This compound is primarily utilized in medicinal chemistry as a precursor for kinase inhibitors and antimicrobial agents due to its ability to interact with enzymatic active sites .

Eigenschaften

Molekularformel |

C13H7ClN2O |

|---|---|

Molekulargewicht |

242.66 g/mol |

IUPAC-Name |

4-benzoyl-2-chloropyridine-3-carbonitrile |

InChI |

InChI=1S/C13H7ClN2O/c14-13-11(8-15)10(6-7-16-13)12(17)9-4-2-1-3-5-9/h1-7H |

InChI-Schlüssel |

BWRNDHDSMLIUKF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzoyl-2-chloronicotinonitrile can be synthesized from 2-chloro-3-cyanopyridine and benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-Benzoyl-2-chloronicotinonitrile are not well-documented in the literature. the synthesis route involving 2-chloro-3-cyanopyridine and benzoyl chloride can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-2-chloronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine.

Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

Substitution Reactions: Substituted derivatives of 4-Benzoyl-2-chloronicotinonitrile.

Reduction Reactions: 4-Benzoyl-2-chloronicotinamines.

Oxidation Reactions: 4-Benzoyl-2-chloronicotinic acids.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-2-chloronicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Benzoyl-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can form stable complexes with various proteins, which may explain its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aryl Substituents

Compounds with aryl groups at position 4 of the nicotinonitrile core are common. Key examples include:

| Compound Name | Substituents (Position 4) | Bioactivity Highlights | Reference |

|---|---|---|---|

| 2-Chloro-4-phenylnicotinonitrile | Phenyl (C₆H₅) | Enhanced antiproliferative activity | |

| 2-Chloro-4-(2-chlorophenyl)nicotinonitrile | 2-Chlorophenyl (ClC₆H₄) | Improved antimicrobial potency | |

| 6-(4-Bromophenyl)-2-chloronicotinonitrile | 4-Bromophenyl (BrC₆H₄) | Cytotoxicity against HeLa cells (IC₅₀: 8 µM) |

Key Differences :

- The benzoyl group in 4-Benzoyl-2-chloronicotinonitrile introduces greater polarity and hydrogen-bonding capacity compared to simple aryl groups, enhancing its binding affinity to protein targets .

- Chlorophenyl and bromophenyl analogs exhibit stronger hydrophobic interactions but lack the ketone functionality critical for specific enzyme inhibition .

Analogues with Benzoyl-like Functional Groups

Compounds sharing the benzoyl moiety or related electron-withdrawing groups:

| Compound Name | Functional Group (Position 4) | Unique Properties | Reference |

|---|---|---|---|

| 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | Benzoylphenyl (C₆H₄C=O) | High similarity index (0.91) to target compound | |

| 4-Amino-2-chloronicotinonitrile | Amino (NH₂) | Enhanced solubility but reduced stability | |

| 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile | Methoxybenzoyl (CH₃OC₆H₄C=O) | Moderate anticancer activity (IC₅₀: 15 µM) |

Key Insights :

- The benzoyl group in 4-Benzoyl-2-chloronicotinonitrile provides a balance between lipophilicity and polarity, optimizing membrane permeability and target engagement .

- Methoxybenzoyl derivatives (e.g., from ) show reduced potency compared to the parent benzoyl compound, likely due to steric hindrance from the methoxy group .

Analogues with Heterocyclic or Complex Substituents

More structurally complex derivatives exhibit varied applications:

| Compound Name | Substituents (Position 4/6) | Applications | Reference |

|---|---|---|---|

| 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile | Bis(4-chlorophenyl), thioether | Antiproliferative activity (IC₅₀: 5 µM) | |

| 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | Methoxyphenyl, dichlorobenzylthio | Antimicrobial (MIC: 2 µg/mL) | |

| 4-(Benzyloxy)-2-chloroquinoline | Benzyloxy (C₆H₅CH₂O) | Kinase inhibition (Ki: 0.3 nM) |

Key Contrasts :

- Thioether-linked substituents (e.g., in ) enhance metabolic stability but reduce aqueous solubility compared to the benzoyl group .

- Benzyloxy groups (e.g., ) improve selectivity for kinase targets but lack the broad-spectrum bioactivity of benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.